(Z)-5-(4-(diethylamino)benzylidene)-3-isopropyl-2-thioxothiazolidin-4-one
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Description
This compound is a thioxothiazolidinone derivative. Thioxothiazolidinones are a class of organic compounds that contain a thiazolidine core, which is a five-membered ring with two heteroatoms, one of which is a sulfur atom . The presence of the diethylamino group and benzylidene moiety suggests that this compound could exhibit interesting chemical and biological properties.
Scientific Research Applications
Crystal Structure and Computational Studies
Thiazolidinones, including derivatives similar to the specified compound, have been characterized by their crystal structures, Hirshfeld surface analysis, and computational studies. These methods provide insights into the molecular configurations, interactions, and properties of thiazolidinones. For example, the study by Khelloul et al. (2016) on a related thiazolidin-4-one derivative emphasizes the importance of X-ray single crystal diffraction and theoretical investigations in understanding the geometric parameters and molecular interactions of such compounds (Khelloul et al., 2016).
Heterocyclic Synthesis
Thiazolidinone derivatives serve as key intermediates in the synthesis of novel heterocyclic compounds. Behbehani and Ibrahim (2012) highlighted the utility of 4-thiazolidinones in synthesizing a variety of compounds with potential therapeutic applications. This includes the creation of enaminones and azolopyrimidines, showcasing the versatility of thiazolidinones in medicinal chemistry (Behbehani & Ibrahim, 2012).
Supramolecular Structures
The study of supramolecular structures of thiazolidin-4-one derivatives reveals their potential in forming hydrogen-bonded dimers, chains, and sheets. Delgado et al. (2005) demonstrated how these compounds exhibit extensive intermolecular contacts, which could be exploited in designing new materials or drug delivery systems (Delgado et al., 2005).
Anticancer Activity
Thiazolidinones, including those structurally related to the specified compound, have been evaluated for their anticancer activity. Kaminskyy et al. (2015) synthesized 4-aminothiazol-2(5H)-one derivatives and screened them for antitumor activity, highlighting the therapeutic potential of thiazolidinone derivatives in cancer treatment (Kaminskyy et al., 2015).
Protein Kinase Inhibition
Thiazolidinone derivatives have been identified as potent inhibitors of protein kinases, which are key targets in the development of treatments for neurological and oncological disorders. Bourahla et al. (2021) reported on the synthesis and testing of thiazolidin-4-ones as inhibitors, identifying compounds with nanomolar activity against DYRK1A, a protein kinase implicated in several diseases (Bourahla et al., 2021).
Properties
IUPAC Name |
(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS2/c1-5-18(6-2)14-9-7-13(8-10-14)11-15-16(20)19(12(3)4)17(21)22-15/h7-12H,5-6H2,1-4H3/b15-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XURJRYMLEFDDCJ-PTNGSMBKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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